N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

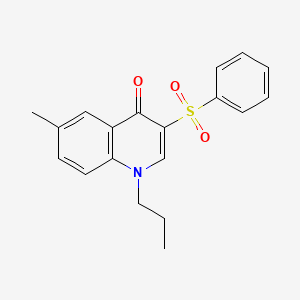

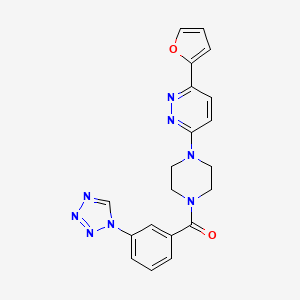

The compound is a complex organic molecule with several functional groups. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a morpholino group, a fluorophenyl group, and a methoxyphenyl group. The presence of these functional groups could potentially give this compound a variety of interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the triazine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would likely contribute to the compound’s stability. The morpholino, fluorophenyl, and methoxyphenyl groups would each add their own unique structural characteristics .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the morpholino group might participate in reactions involving the opening of the morpholine ring. The phenyl groups could undergo electrophilic aromatic substitution reactions, and the presence of the fluorine and methoxy substituents would direct these reactions to certain positions on the phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino and methoxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Activity

A related compound, 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, was synthesized and evaluated for larvicidal activity. Compounds exhibited significant activity against third instar larvae, showing the potential of these derivatives in pest control applications. The presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy on the benzyl ring enhanced activity, highlighting the importance of structural modifications for biological effectiveness (Gorle et al., 2016).

Antimicrobial Activities

Another study on 1,2,4-Triazole Derivatives, including those with morpholine components, demonstrated good to moderate antimicrobial activities against tested microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Characterization

Research on the synthesis of complex molecules, such as gefitinib, involved the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives, demonstrating the relevance of morpholine and triazine derivatives in pharmaceutical synthesis (Jin et al., 2005).

Environmental Applications

A study utilizing a lignocellulosic substrate as a low-cost adsorbent for pesticide removal from wastewater highlighted the effectiveness of triazine derivatives in environmental remediation. This research underscores the potential for using such compounds in water purification processes (Boudesocque et al., 2008).

Exploration of Chemical Properties

Derivatives of 2,4-dimethoxy-1,3,5-triazine, including those with morpholine moieties, were studied for their crystal structures, demonstrating diverse conformational behaviors and potential for detailed chemical analysis and application in material science (Fridman et al., 2003).

Future Directions

properties

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2.ClH/c1-28-17-4-2-3-16(13-17)23-19-24-18(22-15-7-5-14(21)6-8-15)25-20(26-19)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQUCYVHQKJRBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{2-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2929678.png)

![3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2929680.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2929683.png)

![3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2929684.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)